erbium carbonate

Description

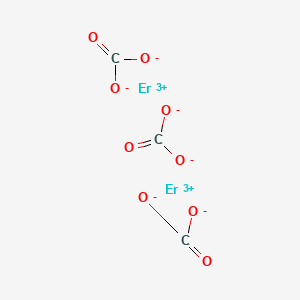

Structure

3D Structure of Parent

Properties

CAS No. |

6067-35-2 |

|---|---|

Molecular Formula |

C3Er2O9 |

Molecular Weight |

514.54 g/mol |

IUPAC Name |

erbium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Er/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

SKXKDIXGQVABHP-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Er+3].[Er+3] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Er+3].[Er+3] |

Other CAS No. |

6067-35-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Erbium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of erbium(III) carbonate, detailing its chemical formula, structure, physical properties, and synthesis. This document is intended to serve as a core resource for professionals in research and development who are utilizing erbium compounds as precursors for advanced materials in fields such as medical technology, bio-imaging, and catalysis.

Chemical Formula and Structure

Erbium(III) carbonate is an inorganic compound with the chemical formula Er₂(CO₃)₃ . It is a water-insoluble source of erbium that can be readily converted to other erbium compounds, such as erbium(III) oxide (Er₂O₃), through heating.[1][2] It most commonly exists in a hydrated form, denoted as Er₂(CO₃)₃·xH₂O .[3]

The structure of hydrated erbium carbonate is closely related to that of tengerite-type rare earth carbonates.[4] These structures are characterized by an orthorhombic crystal system.[5] Within the crystal lattice, the carbonate ions coordinate with the erbium ions in two distinct ways: as unidentate and bidentate ligands.[4] This arrangement, along with the presence of both coordinated and non-coordinated water molecules, contributes to the compound's thermal instability.[4] The material typically consists of spherical aggregates of smaller crystallites.[4]

Physicochemical Properties

Erbium(III) carbonate is a pink, odorless powder.[1][6] It is insoluble in water but will react with dilute acids to produce water-soluble erbium salts, carbon dioxide, and water.[1][4] Key quantitative data are summarized in the table below. It is important to note that this compound decomposes at high temperatures and therefore does not have a defined melting or boiling point under standard atmospheric conditions.[2][6] Furthermore, as it is typically produced as a powder, a definitive density is not consistently reported in the literature.[2][6]

| Property | Value |

| Linear Formula | Er₂(CO₃)₃ |

| Molecular Weight | 514.54 g/mol (anhydrous)[1][3] |

| 532.56 g/mol (monohydrate)[5] | |

| Appearance | Pink powder[1] |

| Solubility | Insoluble in water; soluble in acids[1] |

| Decomposition Temperature | > 500 °C (decomposes to Er₂O₃)[1][4] |

| Density | Not available (N/A)[2][6] |

| Melting Point | Not applicable (decomposes)[2][6] |

| Boiling Point | Not applicable[2][6] |

Synthesis and Experimental Protocols

Erbium(III) carbonate is commonly synthesized via a precipitation reaction in an aqueous solution. The following protocol details a standard laboratory procedure for the synthesis of hydrated this compound.

Objective: To synthesize crystalline hydrated erbium(III) carbonate (Er₂(CO₃)₃·xH₂O) from an erbium salt solution using a carbonate precipitant.

Materials:

-

Erbium(III) chloride (ErCl₃) or Erbium(III) nitrate (B79036) (Er(NO₃)₃)

-

Ammonium (B1175870) bicarbonate (NH₄HCO₃) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of the erbium salt (e.g., dissolve the appropriate mass of ErCl₃ in 50 mL of deionized water).

-

Prepare a 0.3 M solution of the precipitant (e.g., dissolve the appropriate mass of NH₄HCO₃ in 50 mL of deionized water).

-

-

Precipitation:

-

Place the 50 mL of 0.1 M erbium salt solution in a beaker with a magnetic stir bar and begin stirring at a constant rate.

-

Slowly add the 50 mL of 0.3 M ammonium bicarbonate solution to the erbium salt solution.

-

A pink precipitate will form immediately, and effervescence (release of CO₂ gas) may be observed.

-

-

Aging the Precipitate:

-

Continue to stir the solution at room temperature for a prolonged period (e.g., 24 hours) to allow for crystal growth and to ensure the reaction goes to completion. This aging process is crucial for obtaining a more crystalline product.

-

-

Isolation and Washing:

-

Isolate the pink precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Follow with a final wash with ethanol (B145695) to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or drying dish.

-

Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. Avoid high temperatures to prevent premature decomposition.

-

-

Characterization:

-

The resulting pink powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) to observe morphology, and Thermogravimetric Analysis (TGA) to study its thermal decomposition behavior.

-

Applications in Research and Development

While erbium(III) carbonate has limited direct applications, its significance for the target audience lies in its role as a critical precursor material.[6]

-

Advanced Ceramics and Optical Materials: It is a key starting material for producing high-purity erbium(III) oxide (Er₂O₃) via calcination.[4] Er₂O₃ is widely used as a dopant in fiber optic amplifiers for telecommunications, in solid-state lasers for medical and dental applications (e.g., Er:YAG lasers), and as a pink colorant in glasses and ceramics.[1]

-

Nanoparticle Synthesis: Researchers utilize this compound in the synthesis of erbium-based nanoparticles and upconversion nanoparticles (UCNPs). These nanomaterials are under active investigation for applications in biomedical imaging (as contrast agents), photodynamic therapy, and targeted drug delivery.

-

Catalysis: Erbium compounds, derived from this compound, are explored as catalysts in various chemical reactions.[6]

Workflow and Process Diagrams

The following diagrams illustrate the logical flow of the synthesis process for erbium(III) carbonate and its subsequent conversion to erbium(III) oxide.

Caption: Workflow for the synthesis of erbium(III) carbonate powder.

Caption: Conversion of this compound to erbium(III) oxide.

References

- 1. Erbium (III) Carbonate Hydrate - High Purity Rare Earth Carbonate [prochemonline.com]

- 2. americanelements.com [americanelements.com]

- 3. strem.com [strem.com]

- 4. This compound Hydrate Powder [stanfordmaterials.com]

- 5. Erbium(III) carbonate hydrate | C3H2Er2O10 | CID 25021615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nanorh.com [nanorh.com]

Erbium Carbonate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of erbium carbonate, focusing on its chemical and physical properties, experimental protocols for its synthesis and characterization, and its primary applications. The information is intended to serve as a foundational resource for professionals engaged in materials science, chemistry, and related fields.

Chemical and Physical Properties

This compound is a rare-earth inorganic compound. It is most commonly available in its hydrated form, erbium(III) carbonate hydrate, and serves as a crucial precursor for the synthesis of high-purity erbium oxide and other erbium compounds.

Chemical Identifiers

The following table summarizes the key chemical identifiers for both the anhydrous and hydrated forms of this compound.

| Identifier | Anhydrous this compound | Hydrated this compound |

| Chemical Name | Erbium(III) Carbonate | Erbium(III) Carbonate Hydrate |

| CAS Number | 6067-35-2[1] | 22992-83-2[2][3] |

| Molecular Formula | Er₂(CO₃)₃ | Er₂(CO₃)₃·xH₂O[2][3] |

| Synonyms | Dierbium tricarbonate | Carbonic acid, erbium salt, hydrate |

Physicochemical Properties

Key physical and chemical properties of this compound are detailed below. This data is essential for handling, storage, and application of the compound.

| Property | Value |

| Molecular Weight | 514.54 g/mol (anhydrous)[1][2][3] |

| Appearance | Pale pink to rose-colored powder[2] |

| Density | ~4.3 g/cm³ (hydrated)[4] |

| Solubility | Insoluble in water; readily dissolves in mineral acids.[4][5] |

| Thermal Stability | Decomposes to erbium oxide (Er₂O₃) and carbon dioxide upon heating above 500°C.[2] |

| Hygroscopicity | Hygroscopic; should be stored in dry, airtight containers.[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, compiled from established laboratory practices.

Synthesis via Precipitation

Crystalline hydrated this compound can be synthesized using a precipitation method with ammonium (B1175870) bicarbonate as the precipitant.[5]

Materials:

-

Erbium(III) chloride (ErCl₃) solution, 0.1 M

-

Ammonium bicarbonate (NH₄HCO₃) solution, 0.3 M

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Place 50 mL of 0.1 M erbium(III) chloride solution into a beaker equipped with a magnetic stir bar.

-

Begin stirring the solution at a constant rate at room temperature (25°C).

-

Slowly add 50 mL of 0.3 M aqueous ammonium bicarbonate to the stirred erbium chloride solution. A precipitate will form immediately, accompanied by the evolution of gas bubbles.

-

Continue stirring the mixture and maintain the solution at 25°C for one week to allow for aging and crystallization of the precipitate.

-

After the aging period, collect the precipitate by vacuum filtration.

-

Wash the collected solid repeatedly with deionized water to remove any unreacted salts.

-

Air-dry the final product. For more rigorous drying, use a desiccator or a low-temperature oven.

The following diagram illustrates the experimental workflow for this synthesis protocol.

Characterization Techniques

To confirm the identity, purity, morphology, and thermal properties of the synthesized this compound, a suite of analytical techniques is employed.

1. X-Ray Diffraction (XRD):

-

Purpose: To identify the crystalline phase and structure of the compound.

-

Protocol: An aliquot of the dried powder is mounted on a sample holder. The sample is scanned using a diffractometer with CuKα radiation, typically over a 2θ range of 10-80 degrees, to obtain the diffraction pattern. The resulting pattern is compared to reference databases (e.g., JCPDS) for phase identification.

2. Scanning Electron Microscopy (SEM):

-

Purpose: To observe the particle morphology, size, and aggregation state.

-

Protocol: A small amount of the powder is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging. The sample is then imaged in the SEM chamber under high vacuum.

3. Thermogravimetric Analysis (TGA):

-

Purpose: To study the thermal decomposition behavior and determine the water of hydration.

-

Protocol: A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina). The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10°C/min). The mass loss is recorded as a function of temperature, revealing dehydration and decomposition steps.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify functional groups, specifically the carbonate ions and water molecules.

-

Protocol: A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a pellet. The pellet is then analyzed in an FTIR spectrometer to obtain the infrared absorption spectrum.

The diagram below outlines the general workflow for characterizing the synthesized material.

Applications

This compound is primarily used as a starting material for other high-purity erbium compounds. Its properties make it suitable for several advanced applications.

-

Precursor for Erbium Oxide: The most significant application is its use as a precursor for producing erbium oxide (Er₂O₃) through calcination (heating).[5] High-purity erbium oxide is essential for doping optical fibers and creating laser crystals.

-

Photonics and Optoelectronics: Erbium-doped materials are critical components in erbium-doped fiber amplifiers (EDFAs), which amplify light signals in fiber-optic communication systems.[2]

-

Glass and Ceramic Colorant: Like many rare-earth compounds, this compound is used as a colorant in glasses and porcelain glazes, imparting a characteristic pink color.[2]

-

Nuclear Industry: Erbium has a high neutron absorption cross-section, making it useful in control rods and as a burnable poison in nuclear reactors.[2] this compound can be a precursor for creating these nuclear-grade materials.

The relationship between this compound's core properties and its applications is visualized in the following diagram.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Erbium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium carbonate (Er₂(CO₃)₃), a rare earth salt, serves as a critical precursor in the synthesis of various advanced materials, including high-purity erbium oxides for applications in photonics, ceramics, and catalysis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailing its synthesis, characterization, and thermal behavior. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. This document is intended to be a foundational resource for researchers and professionals utilizing erbium and its compounds in scientific research and drug development.

Introduction

Erbium, a lanthanide series element, possesses unique optical and magnetic properties that make its compounds valuable in a range of high-technology applications. This compound, typically available as a hydrate (B1144303) (Er₂(CO₃)₃·xH₂O), is a key intermediate in the production of other erbium salts and, most notably, erbium(III) oxide (Er₂O₃). Understanding the fundamental physical and chemical properties of this compound is paramount for its effective use and manipulation in research and manufacturing.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | Er₂(CO₃)₃ |

| Hydrated Formula | Er₂(CO₃)₃·xH₂O |

| Molecular Weight (Anhydrous) | 514.54 g/mol |

| Appearance | Light pink to white or rose-colored powder |

| Solubility in Water | Insoluble |

| Melting Point | Not applicable (decomposes) |

| Density | Not available |

Chemical Properties

This compound is a stable compound under standard conditions but exhibits reactivity with strong acids and undergoes thermal decomposition.

Reactivity with Acids

This compound readily reacts with strong mineral acids, such as hydrochloric acid (HCl), to produce the corresponding erbium salt, water, and carbon dioxide gas. This reaction is a common method for the preparation of soluble erbium compounds.

Reaction: Er₂(CO₃)₃(s) + 6HCl(aq) → 2ErCl₃(aq) + 3H₂O(l) + 3CO₂(g)

Thermal Decomposition

Upon heating, this compound decomposes to form erbium(III) oxide (Er₂O₃) and carbon dioxide. This thermal decomposition is a critical step in the production of high-purity erbium oxide for various applications. The decomposition process typically begins at temperatures above 500 °C. The general pathway for the thermal decomposition of hydrated rare earth carbonates involves initial dehydration followed by the loss of carbon dioxide, sometimes through an intermediate oxycarbonate species.

Experimental Protocols

Synthesis of this compound via Precipitation

The most common method for synthesizing this compound is through a precipitation reaction involving a soluble erbium salt and a carbonate source.

Materials:

-

Erbium(III) chloride (ErCl₃) or Erbium(III) nitrate (B79036) (Er(NO₃)₃)

-

Sodium carbonate (Na₂CO₃) or Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

-

Beakers

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Prepare a solution of a soluble erbium salt (e.g., 0.1 M ErCl₃) in deionized water.

-

In a separate beaker, prepare a solution of the carbonate precipitating agent (e.g., 0.3 M Na₂CO₃).

-

While continuously stirring the erbium salt solution, slowly add the carbonate solution. A pinkish-white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete precipitation.

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the resulting this compound powder in an oven at a low temperature (e.g., 80-100 °C) to remove excess water without inducing decomposition.

Characterization Techniques

SEM is employed to visualize the morphology and particle size of the this compound powder. The resulting micrographs can provide valuable information about the shape and aggregation of the particles, which can be influenced by the synthesis conditions.

TGA is used to study the thermal decomposition of this compound. The analysis provides quantitative information on the mass loss as a function of temperature, allowing for the determination of the decomposition temperature and the stoichiometry of the decomposition reaction. A typical TGA experiment would show a mass loss corresponding to the release of water of hydration, followed by a significant mass loss associated with the release of carbon dioxide to form erbium oxide.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Applications in Research and Drug Development

While this compound itself has limited direct applications in drug development, its role as a precursor to erbium oxide nanoparticles is significant. Erbium-based nanoparticles are being investigated for various biomedical applications, including:

-

Bioimaging: The unique upconversion and downconversion luminescence properties of erbium-doped nanoparticles make them promising contrast agents for in vivo and in vitro imaging.

-

Photodynamic Therapy (PDT): Erbium-based nanomaterials can act as photosensitizers in PDT, generating reactive oxygen species upon light irradiation to induce cancer cell death.

-

Drug Delivery: The surface of erbium oxide nanoparticles can be functionalized to carry and deliver therapeutic agents to specific targets within the body.

The synthesis of high-purity and well-characterized erbium oxide from this compound is a critical first step in the development of these advanced therapeutic and diagnostic platforms.

Conclusion

This compound is a fundamentally important compound in the field of rare earth materials science. Its physical and chemical properties, particularly its thermal decomposition behavior, are key to its utility as a precursor for erbium oxide and other erbium-containing materials. This technical guide has provided a consolidated overview of the essential properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in scientific research and the development of novel technologies. Further research to precisely determine properties such as density and to establish a standard indexed XRD pattern would be beneficial to the scientific community.

A Comprehensive Technical Guide to the Synthesis and Characterization of Erbium Carbonate

This technical guide provides an in-depth overview of the synthesis and characterization of erbium carbonate (Er₂(CO₃)₃), a key precursor material for various advanced applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data analysis, and visualizations to facilitate a comprehensive understanding of this important rare earth compound.

Introduction

This compound is a water-insoluble, pinkish-white solid that serves as a crucial intermediate in the production of high-purity erbium oxide and other erbium compounds.[1][2][3][4] Its controlled synthesis and thorough characterization are paramount for ensuring the desired properties in end-products utilized in diverse fields such as photonics, catalysis, and nuclear engineering.[4] Erbium-doped materials are particularly significant in fiber optic amplifiers and laser technologies.[3] This guide will detail the prevalent synthesis methodologies and the analytical techniques employed to verify the material's identity, purity, morphology, and thermal behavior.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through a precipitation reaction. This involves the reaction of a soluble erbium salt, such as erbium chloride (ErCl₃), with a carbonate source, typically ammonium (B1175870) bicarbonate (NH₄HCO₃), in an aqueous solution.[5] Advanced methods like templating or solvothermal synthesis can also be employed to achieve specific particle morphologies and structural properties.[4]

Precipitation Method Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound via the precipitation method.

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol: Precipitation with Ammonium Bicarbonate

This protocol is adapted from the method described by Song et al.[5]

Materials:

-

Erbium (III) chloride (ErCl₃)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven or desiccator

Procedure:

-

Prepare a 0.1 M solution of erbium chloride by dissolving the appropriate amount of ErCl₃ in deionized water.

-

Prepare a 0.3 M solution of ammonium bicarbonate by dissolving the appropriate amount of NH₄HCO₃ in deionized water.

-

In a beaker, place 50 mL of the 0.1 M erbium chloride solution and begin constant stirring.

-

Slowly add 50 mL of the 0.3 M ammonium bicarbonate solution to the erbium chloride solution. A precipitate will form, and gas bubbles (CO₂) will be evolved.[5]

-

Maintain the solution at 25°C for one week to allow the precipitate to age and crystallize.[5]

-

Filter the resulting precipitate using a Büchner funnel and wash it repeatedly with deionized water to remove any unreacted ions.[5]

-

Air-dry the washed precipitate to obtain hydrated this compound powder.[5]

Characterization of this compound

A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound. These methods provide information on the material's crystal structure, morphology, thermal stability, and chemical composition.

Logical Flow of Characterization Techniques

The following diagram illustrates the logical relationship between the different characterization techniques and the properties they elucidate.

Caption: Characterization Techniques and Properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phase of the synthesized material. The diffraction pattern of crystalline this compound is expected to be closely related to that of tengerite-type rare earth carbonates.[5]

Table 1: Expected XRD Data for this compound

| Property | Description |

|---|---|

| Crystal System | Orthorhombic (Tengerite-type) |

| Key Diffraction Peaks | Specific 2θ values and corresponding d-spacings would be listed here from experimental data. |

| Lattice Parameters | a, b, and c values would be determined from the diffraction pattern. |

Experimental Protocol for XRD:

-

Instrument: Powder X-ray diffractometer

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range: Typically 10-70° (2θ)

-

Scan Rate: e.g., 4°/min[5]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal decomposition behavior of this compound hydrate. The analysis reveals the temperature ranges for dehydration and decarbonation, as well as the stoichiometry of the hydrated compound. This compound decomposes to erbium oxide upon heating above 500°C.[1][2][3][4] The thermal decomposition of hydrated this compound typically proceeds in two main steps: the loss of water molecules followed by the decomposition of the carbonate to the oxide, with no stable intermediate carbonates being formed.[5]

Table 2: Expected TGA Data for Hydrated this compound

| Temperature Range (°C) | Process | Expected Weight Loss (%) |

|---|---|---|

| ~100 - 250 | Dehydration (loss of H₂O) | Dependent on the number of water molecules |

| ~400 - 600 | Decarbonation (loss of CO₂) | Corresponds to the conversion of Er₂(CO₃)₃ to Er₂O₃ |

Experimental Protocol for TGA:

-

Instrument: Thermogravimetric analyzer

-

Sample Size: ~10 mg[5]

-

Heating Rate: 10°C/min[5]

-

Atmosphere: Air or an inert gas (e.g., Nitrogen)

-

Temperature Range: Ambient to ~800°C

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the synthesized this compound. The spectrum will show characteristic absorption bands for carbonate ions and water molecules. The presence of two different types of carbonate groups (bidentate and unidentate) in the unit cell can be inferred from the IR data.[5]

Table 3: Expected FTIR Absorption Bands for Hydrated this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 (broad) | O-H stretching vibrations of water molecules |

| ~1630 | H-O-H bending vibrations of water molecules |

| ~1510, ~1410 | Asymmetric stretching of carbonate (ν₃) |

| ~1080 | Symmetric stretching of carbonate (ν₁) |

| ~840 | Out-of-plane bending of carbonate (ν₂) |

| ~700 | In-plane bending of carbonate (ν₄) |

Experimental Protocol for FTIR:

-

Instrument: Fourier-Transform Infrared Spectrophotometer

-

Sample Preparation: KBr pellet method[5]

-

Spectral Range: Typically 4000-400 cm⁻¹

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the morphology of the this compound particles, providing information on their size, shape, and aggregation state. The synthesized this compound often consists of spherical aggregates of smaller crystallites.[5]

Table 4: Expected SEM Observations for this compound

| Feature | Description |

|---|---|

| Particle Morphology | Spherical aggregates |

| Particle Size | Can range from nano- to micrometers depending on synthesis conditions |

| Surface Texture | Composed of smaller, individual crystallites |

Experimental Protocol for SEM:

-

Instrument: Scanning Electron Microscope

-

Sample Preparation: The powder is mounted on a sample holder using conductive tape and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.

-

Operating Voltage: Typically 5-20 kV

Conclusion

This technical guide has outlined the synthesis of this compound via a reproducible precipitation method and detailed the essential characterization techniques required to validate its properties. The provided experimental protocols and expected data serve as a valuable resource for researchers and scientists working with this important rare earth material. A thorough understanding and control of the synthesis and characterization of this compound are critical for the advancement of its applications in high-technology fields. The combination of XRD, TGA, FTIR, and SEM provides a comprehensive picture of the material's physical and chemical properties, ensuring its suitability for downstream applications.

References

Erbium Carbonate Precursor for High-Purity Erbium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of high-purity erbium oxide (Er₂O₃) through the thermal decomposition of an erbium carbonate (Er₂(CO₃)₃) precursor. The co-precipitation method for synthesizing the this compound precursor is discussed in detail, along with the subsequent calcination process to yield the final oxide. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the key processes involved, intended for researchers and professionals in materials science and drug development.

Introduction

Erbium oxide (Er₂O₃) is a rare-earth oxide with significant applications in various fields, including as a dopant in fiber optic amplifiers, in high-performance ceramics, and as a component in specialized medical and dental lasers. The properties of the final erbium oxide product, such as particle size, morphology, and purity, are critically dependent on the characteristics of the precursor material. This compound is an excellent precursor for the synthesis of erbium oxide due to its relatively low decomposition temperature and the ability to control its physical properties during precipitation. This guide focuses on the co-precipitation synthesis of this compound and its subsequent thermal conversion to erbium oxide.

Synthesis of this compound Precursor via Co-Precipitation

The co-precipitation method is a widely used technique for the synthesis of this compound with controlled particle size and morphology. This process involves the reaction of a soluble erbium salt with a carbonate source in an aqueous solution under controlled conditions.

Experimental Protocol: Co-Precipitation of this compound

This protocol outlines a typical procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Erbium(III) nitrate (B79036) pentahydrate (Er(NO₃)₃·5H₂O)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment (optional)

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer with heating plate

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of erbium(III) nitrate by dissolving a specific amount in deionized water.

-

Prepare a solution of ammonium carbonate by dissolving a stoichiometric amount in deionized water.

-

-

Precipitation:

-

Place the erbium(III) nitrate solution in a beaker on a magnetic stirrer.

-

Slowly add the ammonium carbonate solution to the erbium nitrate solution while stirring continuously.

-

Monitor and adjust the pH of the solution as needed using ammonium hydroxide.

-

Continue stirring for a set period (aging time) at a controlled temperature to allow for complete precipitation and particle growth.

-

-

Filtration and Washing:

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Wash the precipitate with ethanol (B145695) to aid in drying.

-

-

Drying:

-

Dry the washed this compound precipitate in an oven at a temperature of 80-100°C for 12-24 hours.

-

Influence of Synthesis Parameters

The properties of the this compound precursor are significantly influenced by various synthesis parameters. A statistical approach, such as the Taguchi robust design, can be employed to optimize these parameters for desired particle characteristics.[1]

| Parameter | Range/Levels | Effect on Particle Size |

| Erbium Cation Concentration | 0.05 M - 0.2 M | Higher concentrations can lead to increased nucleation rates and potentially smaller primary particles, but may also promote agglomeration. |

| Carbonate Anion Concentration | 0.1 M - 0.4 M | A higher concentration of the precipitating agent generally leads to a higher degree of supersaturation, favoring nucleation and resulting in smaller particles. |

| Flow Rate of Cation Solution | 1 mL/min - 5 mL/min | A slower flow rate allows for more controlled crystal growth and can lead to larger, more uniform particles. |

| Reaction Temperature | 25°C - 80°C | Higher temperatures can increase the solubility of the reactants and promote crystal growth, leading to larger particles. |

| pH | 6 - 9 | pH plays a crucial role in the carbonate speciation and the surface charge of the particles, thereby influencing nucleation, growth, and agglomeration. |

| Aging Time | 1 hour - 24 hours | Longer aging times can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, resulting in a larger average particle size and a narrower size distribution. |

Thermal Decomposition of this compound to Erbium Oxide

The conversion of the this compound precursor to erbium oxide is achieved through thermal decomposition, also known as calcination. This process involves heating the this compound at a specific temperature to drive off water and carbon dioxide.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound typically proceeds in three main stages:

-

Dehydration: The removal of water molecules of hydration.

-

Formation of an Intermediate Oxycarbonate: The partial decomposition of the carbonate to form an erbium oxycarbonate (Er₂O₂CO₃).

-

Final Decomposition to Erbium Oxide: The complete decomposition of the oxycarbonate to form erbium oxide (Er₂O₃).

The overall reaction can be summarized as follows:

Er₂(CO₃)₃·nH₂O(s) → Er₂(CO₃)₃(s) + nH₂O(g) Er₂(CO₃)₃(s) → Er₂O₂CO₃(s) + 2CO₂(g) Er₂O₂CO₃(s) → Er₂O₃(s) + CO₂(g)

Experimental Protocol: Thermal Decomposition (Calcination)

Equipment:

-

High-temperature furnace (muffle furnace)

-

Ceramic crucible

Procedure:

-

Place the dried this compound powder in a ceramic crucible.

-

Place the crucible in the furnace.

-

Heat the furnace to the desired calcination temperature (typically in the range of 600-800°C) at a controlled heating rate.

-

Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition.

-

Allow the furnace to cool down to room temperature before removing the erbium oxide product.

Quantitative Thermal Analysis Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products |

| Dehydration | 100 - 345 | ~24% | H₂O |

| Oxycarbonate Formation | 345 - 575 | ~15% | CO₂ |

| Oxide Formation | 575 - 800 | ~7% | CO₂ |

Note: The exact temperatures and mass losses for this compound may vary depending on the specific hydration state and experimental conditions such as heating rate and atmosphere.

Characterization of Erbium Oxide

The properties of the final erbium oxide product are critical for its intended application. Various analytical techniques are used to characterize the material.

| Property | Characterization Technique | Typical Results for Er₂O₃ from Carbonate Precursor |

| Crystal Structure and Phase Purity | X-Ray Diffraction (XRD) | Cubic crystal structure.[4] |

| Morphology and Particle Size | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Nanoparticles with spherical or near-spherical morphology. Particle size can be controlled by precursor synthesis conditions.[5][6] |

| Surface Area | Brunauer-Emmett-Teller (BET) Analysis | Varies depending on particle size and agglomeration. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to high temperatures. |

A study on the co-precipitation of erbium oxide nanoparticles reported a mean particle size of 32 nm, as determined by XRD.[7] Another study focusing on optimizing the precipitation of this compound precursor was able to produce erbium oxide nanoparticles with an average size of approximately 36 nm after thermal treatment.[1]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of erbium oxide from an this compound precursor.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of Calcium Titanate or Erbium Oxide Nanoparticles Induced Cytotoxicity and Genotoxicity in Normal HSF Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

Solubility of Erbium Carbonate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of erbium carbonate's solubility in various solvents. This compound (Er₂(CO₃)₃) is a water-insoluble pink powder that serves as a precursor for other erbium compounds and finds applications in glass coloring, fiber optics, and lasers.[1] Understanding its solubility is critical for its application in materials science and potentially in other fields. This document summarizes the available qualitative and semi-quantitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the key chemical reaction of its dissolution in acidic media.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is scarce in publicly available literature. However, based on information for rare earth carbonates in general and specific qualitative statements, the following table summarizes the known solubility characteristics. The solubility of rare earth carbonates in water is generally low, in the range of 10⁻⁷ to 10⁻⁵ mol/L.[2] Their solubility is noted to increase in the presence of alkali metal or ammonium (B1175870) carbonates due to the formation of soluble complex carbonates.[2]

| Solvent System | Chemical Formula | Temperature | Solubility | Remarks | Source |

| Water | H₂O | Standard | Insoluble | General solubility for rare earth carbonates is in the range of 10⁻⁷–10⁻⁵ mol/L. | [2] |

| Strong Mineral Acids (e.g., HCl, HNO₃) | HCl, HNO₃ | Standard | Soluble | Reacts to form corresponding erbium salts, water, and carbon dioxide. | [1] |

| Ammonium Carbonate Solution | (NH₄)₂CO₃ | Standard | Increased Solubility | Forms soluble carbonate double salts. Heavier rare earth elements, like erbium, tend to be more soluble than lighter rare earth elements. | [2][3][4] |

| Alkali Metal Carbonate Solutions (e.g., Na₂CO₃, K₂CO₃) | Na₂CO₃, K₂CO₃ | Standard | Increased Solubility | Forms soluble carbonate complexes. The solubility of Yb(III), a heavy rare earth element, increases linearly with sodium carbonate concentration. | [2][5] |

Mandatory Visualization

The dissolution of this compound in acidic solutions is a key chemical property. The following diagram illustrates this reaction, highlighting the reactants and products.

Experimental Protocols

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (Er₂(CO₃)₃), high purity

-

Solvent of interest (e.g., deionized water, acidic solution, carbonate solution)

-

Constant temperature water bath or incubator

-

Sealed, inert sample containers (e.g., borosilicate glass vials with PTFE-lined caps)

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)

-

Analytical instrumentation for determining erbium concentration (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The excess solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: The container is placed in a constant temperature bath and agitated (e.g., using a magnetic stirrer) for a prolonged period to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of dissolved this compound remains constant.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid phase is allowed to settle. A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn. It is crucial to avoid disturbing the solid phase.

-

Filtration: The withdrawn sample is immediately filtered through a fine-pored membrane filter to remove any suspended solid particles. This step is critical to ensure that only the dissolved solid is measured.

-

Analysis: The concentration of erbium in the filtered solution is determined using a suitable analytical technique such as ICP-OES or AAS. The instrument should be calibrated with a series of standard solutions of known erbium concentrations.

-

Data Calculation: The solubility is calculated from the measured concentration of erbium in the saturated solution. The results are typically expressed in units such as g/100 mL or mol/L. For the determination of the solubility product (Ksp), the equilibrium concentrations of the erbium and carbonate ions would need to be determined, taking into account any complex formation or hydrolysis reactions.

Considerations:

-

Temperature Control: The solubility of solids is often temperature-dependent, so precise temperature control is essential.

-

Purity of Materials: The purity of both the this compound and the solvent can significantly affect the solubility measurements.

-

pH Measurement: For aqueous solutions, the pH should be measured at equilibrium, as it can influence the solubility of carbonates.

-

Solid Phase Analysis: It is good practice to analyze the solid phase before and after the experiment (e.g., by X-ray diffraction) to check for any changes in its chemical composition or crystalline form.

Conclusion

The solubility of this compound is characterized by its insolubility in water and its reactivity with strong acids to form soluble salts.[1] Its solubility can be enhanced in solutions containing carbonate ions through the formation of complexes.[2] However, there is a notable lack of precise, quantitative solubility data, such as the solubility product constant (Ksp), in the scientific literature. The experimental protocol provided herein offers a general framework for researchers to systematically determine the solubility of this compound in various solvents of interest. Further research is warranted to quantify the solubility of this important rare earth compound to support its existing applications and explore new possibilities. No evidence was found to suggest the involvement of this compound in any biological signaling pathways.

References

The Thermal Decomposition Behavior of Erbium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of erbium carbonate, a critical process in the synthesis of high-purity erbium oxide for various advanced applications, including in the pharmaceutical and materials science sectors. This document outlines the decomposition pathway, summarizes key quantitative data, provides detailed experimental protocols, and presents visual diagrams to elucidate the process.

Introduction

This compound (Er₂(CO₃)₃), typically found in its hydrated form (Er₂(CO₃)₃·nH₂O), is a key precursor material. Its thermal decomposition is a fundamental step to produce erbium oxide (Er₂O₃), a compound with significant applications in fiber optic amplifiers, lasers, and as a coloring agent in glasses and ceramics[1][2]. Understanding the precise thermal behavior of this compound is paramount for controlling the purity, particle size, and morphology of the resulting erbium oxide, which in turn affects its performance in various applications.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is generally accepted to occur in a two-stage process. The initial stage involves the loss of water molecules (dehydration), followed by the decomposition of the anhydrous carbonate into erbium oxide and carbon dioxide (decarbonation)[3].

A study by Song et al. on hydrated this compound synthesized via precipitation with ammonium (B1175870) bicarbonate concluded that the decomposition proceeds directly to the oxide without the formation of a stable intermediate oxycarbonate[3]. This is a noteworthy detail, as some other rare earth carbonates are known to form stable oxycarbonate intermediates (RE₂O₂CO₃) before fully decomposing to the oxide.

The overall decomposition reaction can be summarized as follows:

-

Dehydration: Er₂(CO₃)₃·nH₂O(s) → Er₂(CO₃)₃(s) + nH₂O(g)

-

Decarbonation: Er₂(CO₃)₃(s) → Er₂O₃(s) + 3CO₂(g)

The following diagram illustrates this decomposition pathway.

Quantitative Analysis of Thermal Decomposition

Based on the chemical analysis by Song et al., the composition of the hydrated this compound can be approximated as Er₂(CO₃)₃·3.21H₂O[3]. The calculated theoretical mass loss for the dehydration and decarbonation steps are presented in Table 1.

| Decomposition Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) |

| Dehydration | Er₂(CO₃)₃·3.21H₂O → Er₂(CO₃)₃ + 3.21H₂O | Not specified in literature | 10.3% |

| Decarbonation | Er₂(CO₃)₃ → Er₂O₃ + 3CO₂ | > 500[2][4] | 23.5% (of initial mass) |

| Total Mass Loss | 33.8% |

Table 1: Theoretical Mass Loss in the Thermal Decomposition of Er₂(CO₃)₃·3.21H₂O

Experimental Protocols

The following section details the methodologies for the synthesis and thermal analysis of hydrated this compound, based on the work of Song et al.[3].

Synthesis of Hydrated this compound

-

Preparation of Solutions: Prepare a 0.1 M solution of erbium chloride (ErCl₃) and a 0.3 M solution of ammonium bicarbonate (NH₄HCO₃).

-

Precipitation: To 50 mL of the constantly stirred 0.1 M erbium chloride solution in a beaker, add 50 mL of the 0.3 M aqueous ammonium bicarbonate solution at 25°C. The formation of a precipitate and evolution of gas bubbles will be observed.

-

Aging: Maintain the solution at 25°C for one week to allow for the aging of the precipitate.

-

Isolation and Purification: Filter the resulting precipitate and wash it repeatedly with deionized water.

-

Drying: Air-dry the purified precipitate.

Thermogravimetric Analysis (TGA)

-

Instrumentation: A Dupont 9900 thermalanalyzer or a similar instrument can be used.

-

Sample Preparation: Place a 10 mg sample of the synthesized hydrated this compound into a shallow platinum crucible.

-

Analysis Conditions: Heat the sample in a controlled air atmosphere.

-

Heating Program: Increase the temperature at a linear heating rate of 10°C/min.

-

Data Acquisition: Record the mass loss of the sample as a function of temperature.

The following diagram outlines the general experimental workflow for the synthesis and analysis of this compound.

Conclusion

The thermal decomposition of hydrated this compound is a direct, two-step process involving dehydration followed by decarbonation to yield erbium oxide, without the formation of stable intermediate compounds. While precise experimental temperature ranges for these transformations are not widely reported, the decomposition of the carbonate to the oxide is known to occur at temperatures above 500°C[2][4]. The methodologies for synthesis and thermal analysis presented in this guide provide a robust framework for researchers working with these materials. A thorough understanding of this decomposition behavior is essential for the controlled production of high-purity erbium oxide for advanced technological applications.

References

Erbium Carbonate: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) for erbium carbonate, with a particular focus on its hydrated form (Er₂(CO₃)₃·xH₂O). The information presented herein is crucial for ensuring safe handling, storage, and use of this compound in research and development settings. All data is collated from publicly available safety data sheets to provide a concise and actionable resource.

Section 1: Chemical Identification and Physical Properties

This compound is a water-insoluble source of erbium that can be converted to other erbium compounds, such as the oxide, by heating. It is typically available as a pink powder.

| Property | Data |

| Chemical Name | Erbium(III) Carbonate Hydrate (B1144303) |

| CAS Number | 22992-83-2 |

| Molecular Formula | Er₂(CO₃)₃·xH₂O |

| Appearance | Pink powder |

| Odor | Odorless |

| Solubility | Insoluble in water |

| Melting Point | No data available |

| Boiling Point | No data available |

| Specific Gravity | No data available |

| Vapor Density | No data available |

Section 2: Hazard Identification and GHS Classification

The GHS classification for this compound hydrate indicates potential for irritation. While some sources state it is not classified as a hazardous substance, aggregated data suggests otherwise.

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Note: The toxicological effects of this compound have not been fully investigated.[1]

The logical relationship of the key sections of a Safety Data Sheet for this compound is outlined below.

Caption: Key sections of an this compound Safety Data Sheet.

Section 3: Toxicological Information

Detailed toxicological data for this compound is limited. The primary hazards are related to its irritant properties.

| Exposure Route | Effect |

| Inhalation | May be irritating to the respiratory tract. |

| Skin Contact | May cause slight to mild skin irritation.[1] |

| Eye Contact | May cause slight to mild eye irritation.[1] |

| Ingestion | May cause irritation.[1] |

| Toxicity Data | Value |

| LD50/LC50 | No data available |

| Carcinogenicity | Not classified |

Section 4: Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Handle under dry, protective gas.[2]

-

Keep container tightly sealed.[2]

-

Ensure good ventilation at the workplace.[2]

-

Avoid formation of dust and aerosols.[1]

-

Avoid contact with skin and eyes.[1]

Storage:

-

Store in a cool, dry place in tightly closed containers.[2]

-

Store away from air, moisture, and oxidizing agents.[1]

-

This compound hydrate is hygroscopic.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety glasses or goggles.[1]

-

Skin Protection: Wear nitrile or rubber gloves and a protective suit.[1]

-

Respiratory Protection: Use an approved respirator if dust is generated.[1]

Section 5: First Aid and Emergency Procedures

In the event of exposure or an emergency, follow these first aid and emergency protocols.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical advice.[1] |

| Skin Contact | Immediately wash with soap and water and rinse thoroughly. Seek medical advice if irritation persists.[1] |

| Eye Contact | Rinse opened eye for several minutes under running water. Consult a physician.[1] |

| Ingestion | Seek medical treatment. Give water if the person is conscious. Do not induce vomiting unless directed by medical personnel.[1] |

The following diagram outlines the first aid procedures for different exposure routes to this compound.

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Special powder for metal fires, carbon dioxide, or extinguishing powder. Do not use water.[1]

-

Hazardous Combustion Products: Metal oxide fume.[1]

-

Protective Equipment: Wear a self-contained respirator and a fully protective impervious suit.[1]

Accidental Release Measures: In case of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

The general workflow for handling an this compound spill is visualized below.

Caption: General workflow for handling an this compound spill.

Section 6: Experimental Protocols

No specific experimental protocols for safety and toxicity testing were cited in the reviewed safety data sheets. The provided toxicological information is based on the general properties of similar chemical compounds. Researchers should exercise caution and implement standard laboratory safety procedures when handling this substance.

Section 7: Disposal Considerations

Waste from this compound must be disposed of in accordance with local, state, and federal regulations. It is generally considered hazardous waste and should be handled by a licensed professional waste disposal service.[2]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical.

References

Unveiling the Structure of Hydrated Erbium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of hydrated erbium carbonate, a compound of interest in various scientific and biomedical fields. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes the procedural workflows, offering a comprehensive resource for researchers.

Introduction

Hydrated this compound, with the general formula Er₂(CO₃)₃·nH₂O, is a member of the rare earth carbonate family. These compounds are gaining attention for their potential applications in catalysis, as precursors for the synthesis of erbium-based nanomaterials, and in the development of phosphors. A thorough understanding of their crystal structure is paramount for predicting their properties and optimizing their synthesis for specific applications. It has been established that hydrated this compound typically crystallizes in a tengerite-type structure.[1][2][3][4] This guide will focus on this structural determination, providing the relevant data and methodologies.

Crystal Structure of Hydrated this compound

The crystal structure of hydrated this compound is isostructural with tengerite-(Y), a hydrous yttrium carbonate mineral.[1][5][6] A complete structural characterization of a series of rare earth carbonates, including the erbium analogue, has been performed via Rietveld refinement of X-ray powder diffraction (XRD) data, confirming they share the same space group and similar lattice parameters to tengerite-(Y).[4] The primary structural difference among these rare earth carbonates arises from the lanthanide contraction, which results in a variation in the ionic radius of the rare earth cation.[4]

The structure is orthorhombic and can be described as a three-dimensional framework.[1][5] This framework is built from corrugated sheets of nine-fold coordinated erbium polyhedra linked together by carbonate groups.[1] Infrared spectroscopy data indicates the presence of two non-equivalent carbonate groups within the unit cell, likely corresponding to bidentate and unidentate coordination modes.[2][7]

Crystallographic Data

Table 1: Crystallographic Data for Tengerite-(Y) as a Model for Hydrated this compound. [1][6]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Bb2₁m |

| a (Å) | 6.078(4) |

| b (Å) | 9.157(2) |

| c (Å) | 15.114(6) |

| Z | 4 |

Experimental Protocols

The synthesis and characterization of hydrated this compound can be achieved through various established methods. The following sections detail the protocols for precipitation and hydrothermal synthesis, as well as the primary characterization techniques.

Synthesis of Hydrated this compound

This method involves the precipitation of this compound from a solution of an erbium salt using a carbonate source.[2]

Protocol:

-

Prepare a 0.1 M solution of erbium(III) chloride (ErCl₃) in deionized water.

-

Prepare a 0.3 M aqueous solution of ammonium (B1175870) bicarbonate ((NH₄)HCO₃).

-

In a beaker, constantly stir 50 mL of the 0.1 M ErCl₃ solution at 25 °C.

-

Slowly add 50 mL of the 0.3 M (NH₄)HCO₃ solution to the stirred ErCl₃ solution. A precipitate will form, accompanied by the evolution of gas.

-

Maintain the resulting suspension at 25 °C for one week to allow for aging of the precipitate.

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the collected precipitate repeatedly with deionized water to remove any unreacted salts.

-

Air-dry the final product.

Hydrothermal synthesis is another effective method for producing crystalline rare earth carbonates with a tengerite-type structure.[3][8]

Protocol:

-

Prepare aqueous solutions of an erbium salt (e.g., erbium nitrate, Er(NO₃)₃) and a carbonate source (e.g., ammonium carbonate, (NH₄)₂CO₃).

-

Mix the solutions to form an amorphous precursor precipitate.

-

Transfer the precursor suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature of 120 °C and maintain this temperature for a specified duration (e.g., 2 to 48 hours) to induce crystallization.[3]

-

After the hydrothermal treatment, allow the autoclave to cool to room temperature.

-

Filter the crystalline product.

-

Wash the product thoroughly with deionized water.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of the synthesized hydrated this compound.

XRD is the primary technique for determining the crystal structure and phase purity of the material.

Protocol:

-

Grind the dried sample into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Acquire the powder diffraction pattern using a diffractometer with Cu Kα radiation.

-

Scan a 2θ range typically from 10° to 70° with a step size of 0.02°.[9]

-

Analyze the resulting diffractogram to identify the crystalline phases by comparison with standard diffraction databases (e.g., JCPDS).

-

Perform Rietveld refinement on the diffraction data to determine the unit cell parameters and other structural details.

SEM is used to investigate the morphology and particle size of the synthesized carbonate.

Protocol:

-

Mount a small amount of the powder sample onto an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Insert the prepared stub into the SEM chamber.

-

Acquire secondary electron images at various magnifications to observe the particle morphology, size, and aggregation.

TGA is employed to study the thermal decomposition of the hydrated this compound and determine the water content.

Protocol:

-

Place a small, accurately weighed amount of the sample into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Heat the sample from room temperature to a high temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).

-

Record the mass loss as a function of temperature. The initial weight loss corresponds to the dehydration process, and subsequent losses are due to the decomposition of the carbonate to the oxide.

FTIR spectroscopy is used to identify the functional groups present in the sample, particularly the carbonate and water molecules.

Protocol:

-

Mix a small amount of the sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

-

Acquire the infrared spectrum over a range of wavenumbers (e.g., 4000 to 400 cm⁻¹).

-

Analyze the spectrum to identify the characteristic absorption bands for carbonate (ν₁, ν₂, ν₃, ν₄ modes) and water (O-H stretching and H-O-H bending modes).

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and characterization of hydrated this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of hydrated this compound, establishing its tengerite-type structure. By presenting the crystallographic data of the isostructural tengerite-(Y) and offering comprehensive, step-by-step protocols for its synthesis and characterization, this document serves as a valuable resource for researchers in materials science, chemistry, and drug development. The included visualizations of the experimental workflows further aid in the practical application of this information. A thorough understanding of the synthesis-structure-property relationships is crucial for the advancement of technologies utilizing these promising rare earth compounds.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. asianpubs.org [asianpubs.org]

- 3. New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The redefinition of tengerite-(Y), Yr(CO3)3'2-3H2O, and its crystal structure | Semantic Scholar [semanticscholar.org]

- 6. mindat.org [mindat.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Crystallization of Rare Earth Carbonate Polymorphs at Hydrothermal Conditions via Mineral Replacement Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-resolution X–ray diffraction datasets: Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Erbium (III) Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium (III) carbonate (Er₂(CO₃)₃) is a water-insoluble erbium salt that serves as a precursor for the synthesis of other erbium compounds, such as erbium oxide, which has significant applications in optics, ceramics, and potentially in drug delivery systems.[1][2] The spectroscopic properties of erbium (III) carbonate are crucial for its characterization and for understanding its potential in various applications. This technical guide provides a comprehensive overview of the available spectroscopic data for erbium (III) carbonate, including infrared, UV-Vis, and a discussion on potential photoluminescence and Raman spectroscopic properties. Detailed experimental protocols and data are presented to facilitate further research and development.

Introduction

Erbium, a rare earth element, is known for its unique optical properties, primarily due to the intra-4f electronic transitions of the Er³⁺ ion.[3] These properties are exploited in various technologies, including fiber optic amplifiers, lasers, and phosphors.[4] Erbium carbonate, typically a pinkish powder, is a key intermediate in the production of high-purity erbium oxide and other erbium-containing materials.[2][5] A thorough understanding of its spectroscopic signature is essential for quality control during synthesis and for exploring its direct applications. This guide synthesizes the available spectroscopic information on erbium (III) carbonate, providing a foundational resource for researchers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound, offering a fingerprint for identification and structural analysis.

Infrared Spectroscopy

Infrared spectroscopy of erbium (III) carbonate reveals the characteristic vibrational modes of the carbonate ion (CO₃²⁻) and the presence of water of hydration. The IR spectrum is dominated by the absorptions of the carbonate group.[6]

Key Infrared Absorption Bands for Hydrated Erbium (III) Carbonate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | ν(O-H) stretching of crystalline water | [3] |

| ~1615 | δ(H-O-H) bending of crystalline water | [3] |

| ~1440, ~1380 | ν₃ (asymmetric stretching) of CO₃²⁻ | [3] |

| ~1060 | ν₁ (symmetric stretching) of CO₃²⁻ | [3] |

| ~876 | ν₂ (out-of-plane bending) of CO₃²⁻ | [3] |

Table 1: Summary of characteristic infrared absorption bands for hydrated rare earth carbonates. The values are based on data for tthis compound, which is expected to be similar to this compound.[3]

The splitting of the ν₃ band suggests the presence of non-equivalent carbonate groups within the crystal lattice, possibly indicating bidentate and unidentate coordination.[6]

Experimental Protocol: FTIR Spectroscopy of Erbium (III) Carbonate

A common method for obtaining the infrared spectrum of a solid sample like this compound is the KBr pellet technique.[6]

-

Sample Preparation: A small amount of finely ground erbium (III) carbonate powder (typically 1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is thoroughly ground to ensure a homogenous sample.

-

Pellet Formation: The mixture is then transferred to a pellet-pressing die. A pressure of 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate contributions from atmospheric water and CO₂.[6]

References

- 1. Determination of rare earth elements by spectroscopic techniques: a review - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 2. Chemical Textures on Rare Earth Carbonates: An Experimental Approach to Mimic the Formation of Bastnäsite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Erbium Carbonate via Precipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium carbonate (Er₂(CO₃)₃) is a water-insoluble erbium compound that serves as a critical precursor in the synthesis of various high-purity erbium materials.[1][2] Its controlled precipitation is a fundamental step in many applications, including the production of erbium-doped glasses and crystals for fiber optic amplifiers, catalysts, and components in nuclear engineering and optoelectronics.[3] Upon heating, this compound decomposes to erbium oxide (Er₂O₃), a key material in advanced ceramics and optical technologies.[3] This document provides a detailed protocol for the synthesis of this compound via a chemical precipitation method, a technique widely employed for its simplicity, scalability, and control over product characteristics.[4][5][6]

Data Presentation: Key Synthesis Parameters

The following table summarizes the key experimental parameters for the precipitation synthesis of rare earth carbonates, including conditions applicable to this compound, as derived from various studies. This data allows for a comparative analysis of different synthesis routes and their impact on the final product.

| Parameter | Value/Range | Precursor(s) | Precipitating Agent | Notes | Reference(s) |

| Erbium Salt Concentration | 0.1 M | Erbium(III) chloride | Ammonium (B1175870) bicarbonate | Starting concentration for the erbium precursor solution. | [7] |

| Precipitating Agent Concentration | 0.3 M - 0.6 mol/L | Erbium(III) chloride/sulfate | Ammonium bicarbonate | Higher concentrations can influence particle size and purity. | [4][7] |

| Molar Ratio (Precipitant:RE³⁺) | > 3.15:1 | Rare Earth Ions | Bicarbonate ions | Ensures complete recovery of rare earth elements. | [8] |

| Reaction Temperature | 25 °C - 70 °C | Erbium(III) chloride/sulfate | Ammonium bicarbonate | Temperature affects crystallinity and particle size. Aging temperature over 40°C can negatively impact filterability. | [4][7][8][9] |

| pH | 5.0 - 8.0 (Terminal pH ~6.8) | Rare Earth Ions | Ammonium bicarbonate/Sodium Carbonate | A critical factor controlling the precipitation efficiency. Near-complete precipitation is achieved at pH 6.8. | [4][9][10] |

| Stirring Rate | 300 - 500 r/min | Erbium(III) sulfate | Ammonium bicarbonate | Affects particle size distribution and homogeneity of the reaction mixture. | [4][9] |

| Aging Time | Up to 1 week | Erbium(III) chloride | Ammonium bicarbonate | Allows for the formation of crystalline precipitates. | [7] |

| Washing Solvents | Distilled water, Acetone (B3395972) | - | - | Used to remove soluble impurities from the final product. | [11] |

| Drying Temperature | 50 °C - 105 °C | - | - | Drying for several hours ensures the removal of residual moisture. | [9][11] |

Experimental Protocol: Precipitation Synthesis of this compound

This protocol details the synthesis of crystalline this compound hydrate (B1144303) from an erbium salt solution using ammonium bicarbonate as the precipitating agent.

Materials:

-

Erbium(III) chloride (ErCl₃) or Erbium(III) nitrate (B79036) (Er(NO₃)₃)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

-

Acetone

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃) (for precursor preparation from oxide, optional)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

pH meter

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Filter paper

-

Drying oven

-

Centrifuge (optional)

Procedure:

-

Precursor Solution Preparation:

-

Precipitating Agent Solution Preparation:

-

Precipitation:

-

Place a known volume of the erbium salt solution into a beaker equipped with a magnetic stirrer.

-

While constantly stirring the erbium solution at a moderate speed (e.g., 300 r/min), slowly add the ammonium bicarbonate solution dropwise using a burette or dropping funnel.[4]

-

A pale pink to white precipitate of this compound will form immediately.[3]

-

Continue adding the precipitating agent until the terminal pH of the solution reaches approximately 6.8 to ensure near-complete precipitation of the erbium ions.[4] Monitor the pH of the solution throughout the addition.

-

-

Aging:

-

Washing and Separation:

-

Separate the precipitate from the solution by filtration using a Buchner funnel and filter paper. Alternatively, centrifugation can be used.

-

Wash the collected precipitate several times with deionized water to remove any unreacted reagents and soluble byproducts.[11]

-

A final wash with acetone can be performed to aid in the drying process.[11]

-

-

Drying:

-

Characterization:

-

The resulting this compound hydrate powder can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, scanning electron microscopy (SEM) to observe the particle morphology and size, and thermogravimetric analysis (TGA) to determine the water content and decomposition temperature.[7][9]

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Synthesis.

Signaling Pathway (Conceptual Reaction Pathway)

Caption: Conceptual Reaction Pathway for Precipitation.

References

- 1. americanelements.com [americanelements.com]

- 2. Erbium (III) Carbonate Hydrate - High Purity Rare Earth Carbonate [prochemonline.com]

- 3. This compound Hydrate Powder [stanfordmaterials.com]

- 4. mdpi.com [mdpi.com]

- 5. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chembk.com [chembk.com]

- 13. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 14. gprareearth.com [gprareearth.com]

Application Notes and Protocols for Sol-Gel Synthesis of Erbium-Doped Materials from Erbium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium-doped materials are of significant interest for a wide range of applications, including optical amplifiers, lasers, and biomedical imaging, due to their characteristic luminescence in the near-infrared region. The sol-gel method offers a versatile and cost-effective route for the synthesis of these materials with high homogeneity and purity at relatively low temperatures. While erbium salts like nitrates and chlorides are common precursors for sol-gel synthesis, this document provides a detailed protocol for the utilization of erbium carbonate as a starting material.

This compound is insoluble in water and most common solvents, necessitating its conversion to a soluble precursor prior to its incorporation into the sol-gel matrix. This protocol outlines a two-step process: the initial conversion of this compound to a soluble erbium salt, followed by the sol-gel synthesis of erbium-doped silica (B1680970), a common host material.

Precursor Conversion: this compound to Erbium Nitrate (B79036)

This compound readily reacts with strong acids to form soluble erbium salts.[1][2] This section details the protocol for converting this compound into erbium nitrate, a widely used precursor in sol-gel synthesis.

Experimental Protocol: Precursor Conversion

-

Materials:

-

Erbium (III) carbonate hydrate (B1144303) (Er₂(CO₃)₃·xH₂O)

-

Nitric acid (HNO₃), concentrated (70%)

-

Deionized water

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Fume hood

-

-

Procedure:

-

Weigh the desired amount of this compound and place it in a glass beaker under a fume hood.

-